sphinga-4E,8Z-dienine

Description

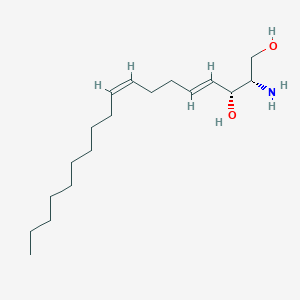

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4E,8Z)-2-aminooctadeca-4,8-diene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h10-11,14-15,17-18,20-21H,2-9,12-13,16,19H2,1H3/b11-10-,15-14+/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQVJTLVVBJRJG-NZDSQIAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CCCC=CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C\CC/C=C/[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Natural Distribution of Sphinga 4e,8z Dienine

Presence in Plant Species and Dietary Sources

Sphinga-4E,8Z-dienine is a characteristic sphingoid base in a variety of plants, including several that are part of the human diet.

Specific Botanical Sources

Research has identified this compound in several plant species. It is a known component of plants from the Araceae family, such as Arisaema amurense and Pinellia ternata. spandidos-publications.comresearchgate.net Beyond these, it is also present in common dietary sources. These include leafy greens like spinach, legumes such as soybeans, and fruits like eggplant. spandidos-publications.comresearchgate.net Almonds are another botanical source where this compound can be found. While not explicitly detailing this compound, the presence of sphingolipids in almonds is documented.

| Botanical Source | Family | Common Name |

| Arisaema amurense | Araceae | Jack-in-the-pulpit |

| Pinellia ternata | Araceae | Crow-dipper |

| Spinacia oleracea | Amaranthaceae | Spinach |

| Glycine max | Fabaceae | Soybean |

| Solanum melongena | Solanaceae | Eggplant |

Glucocerebroside Precursors in Plants

In plants, this compound typically exists as the sphingoid backbone of glucocerebrosides (B1249061) (GlcCer). spandidos-publications.comresearchgate.net These are complex sphingolipids where a glucose molecule is attached to a ceramide unit. The ceramide itself is composed of a sphingoid base, in this case, this compound, linked to a fatty acid. When these plant-derived glucocerebrosides are consumed, they are hydrolyzed in the digestive system, releasing the free sphingoid base, this compound. spandidos-publications.com The 8Z-double bond is a characteristic feature of sphinga-4,8-dienine found in plant cerebrosides. lipidbank.jp In contrast, the 8E isomer is also found in plants. lipidbank.jp

Detection in Marine Organisms

The occurrence of this compound is not limited to the terrestrial plant kingdom. It has also been identified in marine organisms. Notably, the structure of sphinga-4,8-dienine was determined from glycolipids found in oysters. spandidos-publications.com This discovery highlights the presence of this sphingoid base in marine invertebrates and suggests its broader distribution within marine ecosystems.

Identification in Fungi and Yeasts

This compound and its derivatives are also found in the fungal kingdom. In many fungi, a methylated form, (4E,8E)-9-methyl-sphinga-4,8-dienine, is the predominant long-chain base in their cerebrosides. lipidbank.jpnih.gov However, non-methylated sphinga-4,8-dienine can also be present. asm.org For instance, in the pathogenic yeast Candida albicans, the disruption of the sphingolipid Δ8-desaturase gene leads to an inability to synthesize (4E, 8E)-sphinga-4,8-dienine. nih.gov The yeast Kluyveromyces lactis possesses a delta 8-(E)-sphingolipid desaturase that is required for the formation of (E,E)-sphinga-4,8-dienine. uniprot.org

Biosynthesis and Enzymatic Pathways of Sphinga 4e,8z Dienine

De Novo Sphingolipid Biosynthesis Pathways Leading to Sphinga-4E,8Z-dienine

The de novo synthesis of this compound is a multi-step process that begins in the endoplasmic reticulum and involves a cascade of enzymatic modifications to a long-chain base backbone.

Role of Serine Palmitoyltransferase (SPT)

The initial and rate-limiting step in the de novo biosynthesis of all sphingolipids is catalyzed by the enzyme Serine Palmitoyltransferase (SPT). nih.govlife-science-alliance.org This enzyme, which requires pyridoxal (B1214274) 5'-phosphate as a cofactor, facilitates the condensation of L-serine and palmitoyl-CoA to produce 3-ketodihydrosphingosine (also known as 3-ketosphinganine). nih.govapsnet.org In mammals, SPT is a heterodimer composed of LCB1 and LCB2 subunits, both of which are integral membrane proteins of the endoplasmic reticulum. nih.govlife-science-alliance.org In yeast, such as Saccharomyces cerevisiae, SPT is also essential and is encoded by the LCB1 and LCB2 genes. acs.orgresearchgate.net The product of the SPT reaction, 3-ketodihydrosphingosine, is then rapidly reduced to form dihydrosphingosine (sphinganine), the foundational long-chain base for further modifications. apsnet.org

Desaturation Mechanisms: Sphingolipid-Δ8(E/Z)-desaturases

A key modification leading to the formation of this compound is the introduction of a double bond at the Δ8 position of the long-chain base. This reaction is carried out by a class of enzymes known as sphingolipid-Δ8(E/Z)-desaturases. nih.gov These enzymes are distinct from other desaturases, such as those involved in fatty acid metabolism. nih.gov

In plants, sphingolipid Δ8-desaturases can introduce a double bond in long-chain bases like sphinganine (B43673) (d18:0) and phytosphinganine (t18:0) to generate the corresponding 8-sphingenine (d18:1Δ8) and 8-phytosphingenine (t18:1Δ8) isomers. nih.gov The substrate for these desaturases is believed to be the ceramide form of the long-chain base. libretexts.org

A notable feature of plant sphingolipid Δ8-desaturases is their ability to produce both the E (trans) and Z (cis) isomers of the Δ8 double bond. nih.govnih.gov The ratio of these isomers can vary between different plant species. libretexts.org For instance, the Δ8-desaturase from Arabidopsis thaliana preferentially forms the (E)-isomer, while an enzyme from Stylosanthes hamata shows a preference for the (Z)-isomer. nih.gov This stereoselectivity is significant as the introduction of a (Z)-double bond creates a kink in the long-chain base, which can alter membrane properties. nih.gov In contrast, fungal Δ8-desaturases typically produce only the Δ8-E isomers. biorxiv.org The formation of the trans isomer is thought to occur when the hydrogen at carbon 8 is removed first, while the cis isomer results from an initial attack at carbon 9. libretexts.org

Introduction of the Δ4-Double Bond by Δ4-Desaturases

The final step in the formation of the this compound backbone is the introduction of a second double bond at the Δ4 position. This reaction is catalyzed by sphingolipid Δ4-desaturases. nih.govresearchgate.net These enzymes act on a dihydroceramide (B1258172) substrate, converting it to a ceramide with a Δ4-unsaturated long-chain base. nih.govbiologists.com Therefore, the formation of the sphinga-4,8-dienine structure likely involves the sequential action of both Δ8 and Δ4 desaturases, although the precise order of these reactions is still under investigation. unl.edu In plants, Δ4-desaturation appears to channel ceramides (B1148491) towards the synthesis of glucosylceramides. libretexts.orgunl.edu

Precursor Glucocerebroside Hydrolysis in Biological Systems

An alternative pathway for the generation of this compound is through the hydrolysis of more complex sphingolipids, specifically glucocerebrosides (B1249061) (also known as glucosylceramides). Glucocerebrosides are composed of a ceramide backbone linked to a glucose molecule. nih.gov In biological systems, particularly within the digestive tract, dietary glucocerebrosides can be enzymatically hydrolyzed. researchgate.net This process, mediated by enzymes such as glucocerebrosidase, cleaves the glycosidic bond, releasing the ceramide, which can be further broken down to yield the free sphingoid base, such as this compound. researchgate.netgrafiati.com Plant-derived foods like spinach, soy, and rye are known to contain glucocerebrosides with a sphinga-4,8-dienine backbone. researchgate.netnih.gov

Enzymatic Transformations in Specific Organisms (e.g., P. pastoris, S. cerevisiae)

The yeasts Pichia pastoris and Saccharomyces cerevisiae are widely used model organisms for studying sphingolipid metabolism. acs.orgnih.gov While S. cerevisiae primarily synthesizes inositol-containing phosphosphingolipids, P. pastoris produces both these and glucosylceramides, making it a valuable system for studying the pathways leading to compounds like this compound. nih.govnih.govresearchgate.net

In P. pastoris, the biosynthesis of glucosylceramides, which can contain a 9-methyl-sphinga-4,8-dienine base, involves a specific set of enzymes, including a sphingolipid C9-methyltransferase, and both Δ4- and Δ8-desaturases. nih.govunl.edu The synthesis of glucosylceramides in this yeast is initiated by a distinct ceramide synthase, Bar1p, which shows a preference for dihydroxy sphingoid bases and C16/C18 acyl-CoAs. nih.govnih.gov The resulting ceramide is then sequentially modified by Δ4- and Δ8-desaturases. libretexts.orgnih.gov Deletion of the endogenous sphingolipid Δ4-desaturase gene in P. pastoris results in the inability to synthesize glucosylceramides, highlighting the critical role of this enzyme. nih.govunl.edu

Saccharomyces cerevisiae lacks the genes for glucosylceramide synthesis and therefore does not naturally produce this compound. nih.govresearchgate.net However, its well-characterized sphingolipid pathway and genetic tractability make it an excellent host for the heterologous expression and functional characterization of desaturase genes from other organisms, such as plants and other fungi. nih.govresearchgate.net For example, expressing plant Δ4- and Δ8-desaturases in S. cerevisiae has been instrumental in elucidating their specific functions and stereoselectivities. nih.govresearchgate.net

Interactive Data Table: Key Enzymes in this compound Biosynthesis

| Enzyme Name | Gene(s) (in model organisms) | Function | Substrate(s) | Product(s) |

| Serine Palmitoyltransferase (SPT) | LCB1, LCB2 (S. cerevisiae) | Catalyzes the first committed step in sphingolipid biosynthesis. nih.govfrontiersin.org | L-serine, Palmitoyl-CoA | 3-Ketodihydrosphingosine nih.govapsnet.org |

| Sphingolipid Δ8-desaturase | N/A | Introduces a double bond at the C-8 position of the long-chain base. nih.gov | Dihydroceramide, Phytoceramide | Δ8-unsaturated ceramide (E or Z isomer) nih.gov |

| Sphingolipid Δ4-desaturase | At4g04930 (A. thaliana) | Introduces a double bond at the C-4 position of the long-chain base. nih.govresearchgate.net | Dihydroceramide | Δ4-unsaturated ceramide nih.govbiologists.com |

| Glucocerebrosidase | N/A | Hydrolyzes the glucose from glucosylceramides. researchgate.netgrafiati.com | Glucosylceramide | Glucose, Ceramide |

Metabolism and Degradation of Sphinga 4e,8z Dienine

Formation of Phosphorylated Derivatives (e.g., Sphinga-4E,8Z-dienine-1-phosphate)

The initial and critical step in the catabolism of this compound is its conversion to a phosphorylated derivative, primarily this compound-1-phosphate. This phosphorylation is a prerequisite for its irreversible degradation and is catalyzed by sphingosine (B13886) kinases. nih.govbiorxiv.org

Sphingosine Kinase Activity (SphK1, SphK2)

Two main isoenzymes, Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2), are responsible for the phosphorylation of sphingoid bases. nih.govbiorxiv.org Research has shown that both SphK1 and SphK2 can phosphorylate sphingadienes, including isomers of sphinga-4,8-dienine. frontiersin.org Specifically, in vitro studies on the related compound sphinga-4,14-diene have demonstrated that both SphK1 and SphK2 can phosphorylate it with an efficiency comparable to that of sphingosine. nih.govresearchgate.netnih.gov This suggests that this compound is also a substrate for both kinases.

However, the in vivo context reveals a more nuanced picture. SphK2 appears to play a particularly significant role in the metabolism of sphingadiene-containing lipids. nih.govfrontiersin.orgnih.gov In animal models, a deficiency in SphK2 leads to a notable accumulation of lipids with a sphingadiene base in the hippocampus. nih.govbiorxiv.orgnih.gov This accumulation suggests that in the absence of SphK2, the catabolism of these lipids is impeded, creating a bottleneck in the metabolic pathway. nih.govnih.gov

Table 1: Sphingosine Kinase Activity on Sphingoid Bases

| Enzyme | Substrate | Relative Phosphorylation Efficiency | Key Findings |

|---|---|---|---|

| SphK1 | Sphinga-4,14-diene | Comparable to sphingosine nih.govresearchgate.netnih.gov | Efficiently phosphorylates sphingadienes in vitro. |

| SphK2 | Sphinga-4,14-diene | Comparable to sphingosine nih.govresearchgate.netnih.gov | Crucial for the in vivo catabolism of sphingadiene-containing lipids, particularly in the brain. nih.govnih.gov |

| SphK2 | Sphingadiene | Efficiently phosphorylated frontiersin.org | Deficiency leads to the accumulation of sphingadiene-based lipids. frontiersin.org |

Hydrolysis and Turnover by Sphingolipid Catabolic Enzymes

Following phosphorylation, this compound-1-phosphate enters the final stages of the sphingolipid catabolic pathway. This pathway is essential for maintaining cellular homeostasis of sphingolipids. nih.govmdpi.com The irreversible degradation of sphingoid base-1-phosphates is carried out by the enzyme sphingosine-1-phosphate lyase (S1P lyase). nih.govbiorxiv.org This enzyme cleaves the phosphorylated sphingoid base into a fatty aldehyde and ethanolamine (B43304) phosphate (B84403). nih.govmdpi.com

The entire process, from complex sphingolipids to the final degradation products, involves a series of hydrolytic enzymes. mdpi.com Complex sphingolipids are broken down in lysosomes to release the sphingoid base, which can then be phosphorylated and degraded. mdpi.commdpi.com

Recent studies on sphinga-4,14-diene-1-phosphate have indicated that it is less efficiently catabolized by S1P lyase compared to sphingosine-1-phosphate (S1P). nih.gov This finding provides a strong indication that ceramides (B1148491) containing a sphinga-4,14-diene backbone are turned over more slowly than their more common sphingosine-based counterparts. nih.gov Given the structural similarities, it is highly probable that this compound-1-phosphate also experiences a slower rate of degradation by S1P lyase.

Differential Metabolism of Stereoisomers and Analogs

The stereochemistry of sphingoid bases, including the position and configuration of double bonds, significantly influences their metabolic processing. Deuterated tracer experiments have revealed that ceramides containing a sphingosine (d18:1) base are metabolized more rapidly than those with a sphingadiene (d18:2) base. nih.govresearchgate.net

In cell culture experiments, levels of d18:1 ceramides decrease over time, while d18:2 ceramide levels remain more stable, and their corresponding hexosylceramides (HexCer) actually increase. nih.gov This suggests that ceramides with a sphinga-4,14-diene backbone are less efficiently catabolized. nih.gov The accumulation of sphingadiene-containing lipids in SphK2-deficient mice further underscores this differential metabolism, pointing to an intrinsically slower turnover of these lipids. nih.govbiorxiv.orgnih.gov

The (4E,8Z) configuration of sphinga-4,8-dienine is common in plants. lipidbank.jplibretexts.org While mammalian metabolism can process this exogenous sphingoid base, the efficiency may differ from that of the endogenously synthesized sphinga-4,14-diene. Studies using deuterium-labeled (4E,8Z)-sphingadienine have confirmed its metabolism in human cells, opening the door for more detailed investigations into its specific metabolic fate and comparison with other stereoisomers. researchgate.net

Table 2: Comparative Metabolism of Sphingoid Base-Containing Lipids

| Lipid Type | Metabolic Observation | Implication |

|---|---|---|

| d18:1 (sphingosine) ceramides | More rapidly metabolized in cultured cells. nih.govresearchgate.net | Efficient catabolism through the canonical sphingolipid degradation pathway. |

| d18:2 (sphingadiene) ceramides | Slower metabolism; levels remain stable or increase over time in culture. nih.gov | Less efficient catabolism, potentially leading to accumulation under certain conditions. |

| Sphingadiene-containing lipids | Accumulate in the hippocampus of SphK2-deficient mice. nih.govbiorxiv.orgnih.gov | Highlights the crucial role of SphK2 in the turnover of these specific lipids. |

Biological Roles and Cellular Mechanisms of Sphinga 4e,8z Dienine

Involvement in Cell Regulation and Signaling Pathways

Sphinga-4E,8Z-dienine is a key player in the intricate network of cellular regulation. It exerts its influence on fundamental cellular processes, including cell proliferation, differentiation, and programmed cell death. Furthermore, it modulates inflammatory responses and interacts with critical signaling cascades that govern cell fate and function.

Sphingolipids, as a class of lipids, are integral structural components of cells and are actively involved in the regulation of cellular processes such as cell proliferation and differentiation. nih.govspandidos-publications.com Ceramides (B1148491), which can be formed from sphingoid bases like this compound, are known to participate in regulating cell differentiation and proliferation. ebi.ac.uk The balance between different sphingolipid metabolites is crucial for determining cell fate, with some promoting cell survival and proliferation while others have opposing effects. libretexts.org

This compound has been shown to induce apoptosis, or programmed cell death, in human colon cancer cells. researchgate.net This pro-apoptotic effect is a significant area of research, as understanding the mechanisms behind it could lead to new therapeutic strategies. The apoptosis-inducing activity of trans-4, cis-8-sphingadienine was found to be significantly higher than that of trans-4-sphingenine. researchgate.net This process is often mediated by the activation of caspases, a family of proteases that are central to the execution of apoptosis. spandidos-publications.comresearchgate.net Notably, in differentiated Caco-2 cells, which serve as a model for normal intestinal cells, no apoptosis was observed, suggesting a degree of selectivity in its action. researchgate.net

This compound has demonstrated significant anti-inflammatory properties. nih.govspandidos-publications.com It can inhibit inflammatory responses induced by agents like tumor necrosis factor-α (TNF-α) and lipopolysaccharide (LPS) in human endothelial cells. nih.govspandidos-publications.com This effect is observed at concentrations lower than those that cause cytotoxicity, indicating a specific anti-inflammatory action. nih.govspandidos-publications.com The broader family of sphingolipids is recognized for its role in influencing both innate and adaptive immune cells and their inflammatory capacity. nih.gov

A key aspect of this compound's anti-inflammatory role is its ability to regulate the expression of specific molecules involved in the inflammatory cascade. Research has shown that it can significantly inhibit the TNF-α and LPS-induced expression of interleukin-8 (IL-8) and E-selectin in human endothelial cells in a dose-dependent manner. nih.gov IL-8 is a potent chemoattractant for neutrophils, while E-selectin is an adhesion molecule that facilitates the recruitment of leukocytes to sites of inflammation. nih.gov By downregulating these pro-inflammatory mediators, this compound can help to dampen the inflammatory response.

| Mediator | Effect of this compound | Inducing Agent(s) | Cell Type |

| Interleukin-8 (IL-8) | Inhibition of expression | TNF-α, LPS | Human endothelial cells |

| E-selectin | Inhibition of expression | TNF-α, LPS | Human endothelial cells |

Sphingadienes, the family to which this compound belongs, have been found to exert their influence by blocking the translocation of Akt from the cytosol to the membrane. nih.gov The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. mdpi.comresearchgate.net By inhibiting Akt, sphingadienes can promote apoptosis and autophagy. nih.gov The Wnt signaling pathway, which is also crucial for cell fate determination and is often dysregulated in cancer, can be influenced by components of the sphingolipid metabolic pathway. researchgate.netplos.org For instance, Wnt signaling can be linked to the mTOR pathway, which is a downstream effector of PI3K/Akt signaling. plos.orgub.edu Furthermore, the 5' AMP-activated protein kinase (AMPK) pathway, a key sensor of cellular energy status, can integrate with Wnt and mTOR signaling. plos.org

This compound is a sphingoid base, a fundamental building block for the synthesis of ceramides and other complex sphingolipids. nih.govspandidos-publications.com The de novo synthesis of ceramides is a critical metabolic pathway that can be modulated by various factors. While direct evidence for this compound activating de novo ceramide synthesis is not explicitly detailed in the provided context, its role as a precursor implies a direct link to ceramide levels. The metabolism of sphingolipids is a tightly regulated process, with enzymes like ceramide synthase playing a key role. nih.gov The introduction of double bonds into the sphingoid base, such as the ones found in this compound, is a crucial step in generating the diversity of sphingolipids and occurs at the level of ceramide. libretexts.org

Role in Inter-organismal Interactions

Plant-Fungus Interactions and Disease Resistance

This compound, a specific long-chain base, is integral to the complex interplay between plants and fungal pathogens. It serves as a key component of certain sphingolipids that are involved in plant defense signaling and resistance mechanisms. The metabolism of sphingolipids containing this particular backbone can trigger downstream responses that help the plant withstand pathogenic attacks.

Research has illuminated the role of glucosylceramides (GluCer) containing this compound in plant defense. A notable example is the action of a specific glucocerebrosidase in rice, Os3BGlu6, which belongs to the glycoside hydrolase family 1. This enzyme exhibits high substrate specificity for GluCer molecules that feature the (4E,8Z)-sphingadienine backbone. nih.gov The enzymatic hydrolysis of these glucosylceramides by Os3BGlu6 yields ceramides containing the this compound base. nih.gov

This process is a crucial step in a signaling cascade that leads to the production of sphingadienine-1-phosphate. nih.gov While this particular study linked the accumulation of sphingadienine-1-phosphate to improved drought tolerance via the regulation of stomatal closure, the underlying mechanism of generating signaling molecules from complex sphingolipids is a common theme in plant defense. nih.gov Sphingolipid metabolites, in general, are known to be key modulators of programmed cell death (PCD), a process plants often use to limit the spread of pathogens, particularly biotrophic fungi. frontiersin.org By controlling the host cell's fate at the infection site, plants can effectively halt the progression of disease. frontiersin.org There is evidence suggesting that ceramides containing a sphinga-4,8-dienine backbone play a role in the recognition of fungal attacks, thereby initiating the plant's defense response. rhea-db.org

The strategic deployment and subsequent breakdown of complex sphingolipids like those containing this compound represent a sophisticated defense strategy, allowing plants to rapidly respond to environmental stresses, including the threat of fungal invasion.

Table 1: Research Findings on this compound in Plant Defense

| Finding | Organism/System Studied | Implication | Reference(s) |

|---|---|---|---|

| A glucocerebrosidase (Os3BGlu6) specifically hydrolyzes glucosylceramides containing (4E,8Z)-sphingadienine. | Rice (Oryza sativa) | Regulates the level of ceramides and subsequently sphingadienine-1-phosphate, a signaling molecule. | nih.gov |

| Sphingolipid metabolites are involved in modulating programmed cell death (PCD) as a defense against pathogens. | General Plant Biology | PCD can physically constrain the spread of invading fungal pathogens. | frontiersin.org |

| Ceramides with a sphinga-4,8-dienine structure are implicated in the recognition of fungal pathogens. | General Plant-Pathogen Interactions | Enables the initiation of the plant's immune response. | rhea-db.org |

Influence of Gut Microbiota-Derived Sphingolipids

The interaction between dietary sphingolipids and the gut microbiome has significant implications for host health, and this compound, as a component of plant-derived sphingolipids, is a part of this complex relationship. While prominent gut bacteria like Bacteroides can synthesize their own sphingolipids, a key role of the gut microbiota is the metabolism of dietary sphingolipids that are otherwise indigestible by the host. nih.govfrontiersin.org

Dietary complex sphingolipids, such as glucocerebrosides (B1249061) from plants, are hydrolyzed in the gut lumen by microbial enzymes into their constituent parts, namely ceramides and the sphingoid base. researchgate.net Glucocerebrosides containing the sphinga-4,8-dienine backbone are found in various food plants, including spinach, soy, and eggplant. researchgate.net When consumed, these complex lipids are broken down, releasing 4,8-sphingadienine (which includes the this compound isomer) into the gut environment. researchgate.net

Studies have shown that dietary sphingoid bases can be selectively taken up and metabolized by specific members of the gut microbiota. nih.govcornell.edu For instance, research using labeled sphinganine (B43673) revealed that bacteria from the phylum Bacteroidetes are major players in the assimilation of dietary sphingolipids. nih.govnih.govcornell.edu These assimilated sphingolipids can then be incorporated into the bacteria's own metabolic pathways or further modified.

The metabolites produced from this microbial processing can influence host physiology. For example, sphingolipids produced by gut bacteria have been shown to enter host metabolic pathways, impacting the levels of host ceramides and affecting metabolic processes in the liver. nih.govsochob.cl Furthermore, the liberated 4,8-sphingadienine from plant glucocerebrosides has been investigated for its effects on host inflammatory responses, suggesting that these microbially-processed dietary compounds can have direct bioactive effects on the host. frontiersin.orgresearchgate.net Therefore, the influence of "gut microbiota-derived sphingolipids" in the context of this compound primarily refers to the metabolites generated through the microbial breakdown of plant-based dietary sphingolipids, which can then interact with and modulate host systems. frontiersin.orgresearchgate.net

Table 2: Research Findings on Gut Microbiota and Sphingolipids

| Finding | Organism/System Studied | Implication | Reference(s) |

|---|---|---|---|

| Gut bacteria, especially Bacteroides spp., produce their own sphingolipids and can also assimilate dietary sphingolipids. | Human gut microbiota, Mouse models | Microbiota-derived sphingolipids can be absorbed by the host and influence host lipid metabolism. | nih.govnih.govcornell.edu |

| Dietary glucocerebrosides are hydrolyzed in the gut, releasing the sphingoid base (e.g., 4,8-sphingadienine). | Human diet, In vitro models | Makes plant-derived sphingoid bases available for absorption or further microbial metabolism. | researchgate.net |

| Bacterially-produced sphingolipids can transfer to host tissues like the liver and affect host ceramide levels. | Mouse models, Human cell culture | Establishes a direct link between gut microbial lipid metabolism and host metabolic health. | nih.govsochob.cl |

| The metabolite 4,8-sphingadienine has been shown to have effects on inflammatory responses. | In vitro models | Demonstrates the potential for direct bioactivity of microbially-processed dietary sphingolipids on the host. | researchgate.net |

Structural Component within Complex Sphingolipids (e.g., Glucocerebrosides, Ceramides)

This compound serves as a fundamental structural backbone in a variety of complex sphingolipids, particularly those found in the plant kingdom. sochob.cl Sphingolipids are a broad class of lipids characterized by a sphingoid long-chain base, and the specific structure of this base, such as the chain length and the number and position of double bonds, defines the resulting complex lipid's properties and biological function. nih.gov

Glucocerebrosides: this compound is a predominant sphingoid base found in plant glucocerebrosides (also known as cerebrosides). sochob.cl Glucocerebrosides are a type of glycosphingolipid where a single glucose molecule is linked to a ceramide moiety. In many plants, the ceramide portion of these molecules is built upon the this compound frame. For example, detailed analyses of plants such as rice (Oryza sativa) and rhizomes of Arisaema amurense and Pinellia ternata have identified glucocerebrosides with a sphinga-4,8-dienine backbone. nih.govresearchgate.net These compounds are also present in common dietary plants like soy and spinach. researchgate.net The presence of the cis double bond at the 8Z position is a distinguishing feature of these plant-derived lipids. nih.gov

Ceramides: Ceramides are the central hub of sphingolipid metabolism and consist of a sphingoid base linked to a fatty acid via an amide bond. frontiersin.org When the sphingoid base is this compound, the resulting molecule is an N-acyl-(4E,8Z)-sphinga-4,8-dienine. frontiersin.org This specific type of ceramide can exist as an intermediate in the biosynthesis or degradation of more complex sphingolipids, or it can function as a signaling molecule itself. nih.gov The hydrolysis of glucosylceramides containing this compound, for instance, directly yields the corresponding ceramide. nih.gov In essence, this compound provides the foundational structure upon which the fatty acid is attached to form the ceramide, which is then often further modified with head groups like glucose to form glucocerebrosides. researchgate.net

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods form the cornerstone of structural analysis for this compound, providing detailed information about its atomic composition and connectivity.

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. It provides detailed information about the chemical environment of individual carbon and hydrogen atoms within the molecule.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for elucidating the complete structure of this compound and its derivatives. nih.gov High-resolution ¹H-NMR spectra reveal the number of different protons, their chemical environment, and their coupling interactions with neighboring protons, while ¹³C-NMR spectra identify the number of chemically distinct carbon environments, which is crucial for mapping the molecule's carbon framework. azooptics.comlibretexts.org

Researchers have utilized 1D and 2D NMR techniques, including ¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC, to identify and characterize glucocerebrosides containing the sphinga-4,8-dienine backbone. researchgate.netglobalresearchonline.net For instance, the structure of 1-O-beta-D-glucopyranosyl-(2S, 3R, 4E, 8Z)-2-N-(2'-hydroxypalmitoyl)-octadeca-sphinga-4,8-dienine was confirmed using these comprehensive NMR methods. nih.gov In a typical analysis, the compound is dissolved in a deuterated solvent like CDCl₃, and spectra are recorded on high-field spectrometers (e.g., 500 MHz for ¹H and 125 MHz for ¹³C) to ensure high resolution and sensitivity. spandidos-publications.com The data from these experiments allow for the complete assignment of all proton and carbon signals, confirming the positions of the hydroxyl groups, the amino group, and the two double bonds within the C18 backbone. nih.govglobalresearchonline.net

Table 1: General Application of NMR Techniques in Sphinga-4,8-dienine Analysis

| NMR Technique | Information Provided | Reference |

| ¹H-NMR | - Identifies chemical shifts and coupling constants of protons. - Determines the number and environment of hydrogen atoms. azooptics.com | spandidos-publications.com, nih.gov |

| ¹³C-NMR | - Identifies the chemical shift of each carbon atom. - Reveals the number of non-equivalent carbons in the molecule. libretexts.org | spandidos-publications.com, nih.gov |

| 2D-COSY | - Correlates protons that are coupled to each other. - Helps establish the spin systems of the aliphatic chain. | researchgate.net, globalresearchonline.net |

| 2D-HMQC/HSQC | - Correlates each proton with the carbon atom it is directly attached to. | researchgate.net, globalresearchonline.net |

| 2D-HMBC | - Shows correlations between protons and carbons over two or three bonds. - Crucial for connecting different fragments of the molecule and confirming the location of double bonds and functional groups. | researchgate.net, globalresearchonline.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application in Isomer Differentiation (E/Z configurations)

A critical application of NMR spectroscopy in sphinga-4,8-dienine research is the differentiation between its geometric isomers, specifically the E and Z configurations at the C4 and C8 double bonds. researchgate.netspandidos-publications.com The spatial arrangement of substituents around a double bond significantly influences the chemical shifts of the vinylic protons and adjacent carbon atoms. niscpr.res.in

The distinction between isomers like this compound and sphinga-4E,8E-dienine is possible by detailed analysis of ¹H-NMR spectra. researchgate.net The coupling constants (J-values) between vinylic protons are characteristic of their relative geometry. For a trans (E) configuration, the coupling constant is typically larger (around 11-18 Hz) compared to a cis (Z) configuration (around 6-12 Hz). Furthermore, the Nuclear Overhauser Effect (NOE) can be used to confirm spatial proximity between protons. In the Z isomer, protons on the same side of the double bond will show an NOE correlation, which is absent in the E isomer. The chemical shifts of the carbon atoms involved in the double bond and the adjacent allylic carbons also differ between E and Z isomers, providing another layer of confirmation in ¹³C-NMR spectra. rsc.org The integration of specific, well-separated signals in the ¹H NMR spectrum can be used to determine the relative ratio of E and Z isomers in a mixture. researchgate.net

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of this compound and to deduce its structure through fragmentation analysis.

Electron Impact Mass Spectrometry (EIMS) is a classic MS technique that involves bombarding the analyte with high-energy electrons, leading to ionization and extensive fragmentation. spandidos-publications.com Due to the non-volatile nature of sphingoid bases, they must first be chemically modified into more volatile derivatives for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). spandidos-publications.comnih.gov

A common derivatization procedure involves N-acetylation followed by silylation of the hydroxyl groups to form N-acetyl-di-O-trimethylsilyl derivatives. spandidos-publications.com The resulting molecule is volatile and thermally stable, making it suitable for GC-EIMS analysis. The mass spectrum produced shows a characteristic fragmentation pattern that can be used for structural confirmation. spandidos-publications.com

Table 2: Characteristic EIMS Fragments of Derivatized Sphinga-4,8-dienine

| m/z (Mass-to-Charge Ratio) | Interpretation | Reference |

| 73 | [Si(CH₃)₃]⁺ ion, characteristic of TMS derivatives. | spandidos-publications.com |

| 174 | Fragment from cleavage between C2 and C3. | spandidos-publications.com |

| 309 | Fragment indicating the sphingoid base structure. | spandidos-publications.com |

| 334 | Fragment related to the derivatized backbone. | spandidos-publications.com |

| 378 | Fragment from the derivatized molecule. | spandidos-publications.com |

| 468 | Molecular ion peak of a related derivative or large fragment. | spandidos-publications.com |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules like this compound without the need for derivatization. libretexts.org It is frequently coupled with liquid chromatography (LC) to separate complex mixtures before MS analysis. mdpi.com ESI-MS generates protonated molecules [M+H]⁺ with minimal fragmentation, allowing for accurate molecular weight determination. nih.gov

Tandem mass spectrometry (MS/MS), often using collision-induced dissociation (CID), provides detailed structural information by fragmenting the selected precursor ion. researchgate.net In the analysis of sphingadienes, a characteristic product ion at m/z 262.252 is often observed, which is diagnostic for the sphingadiene backbone. nih.govresearchgate.net This allows for the specific identification of lipids containing this base. Advanced techniques like high-resolution mass spectrometry can provide exact mass measurements, confirming the elemental composition of the molecule and its fragments. mdpi.com Validated LC-MS/MS methods have been developed for the precise quantification of this compound in various biological samples.

Table 3: ESI-MS Applications in Sphinga-4,8-dienine Analysis

| Technique | Application | Key Findings | Reference |

| LC-ESI-MS | Separation and molecular weight determination. | Allows for the detection of protonated molecular ions [M+H]⁺ from complex mixtures. | mdpi.com |

| ESI-MS/MS (CID) | Structural elucidation of sphingolipids. | Generates characteristic fragment ions, such as m/z 262.252, confirming the sphingadiene backbone. | researchgate.net, nih.gov, researchgate.net |

| LC-MS/MS | Quantification in biological matrices. | Development of validated methods for accurate measurement of the compound. |

Collision-Induced Dissociation Mass Spectrometry (CID-MS)

Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is a fundamental mass spectrometry technique used to fragment selected ions in the gas phase for structural analysis. wikipedia.org In this method, precursor ions are accelerated to increase their kinetic energy and then collided with neutral gas molecules such as helium or argon. wikipedia.org This collision converts kinetic energy into internal energy, causing the ion to break apart into smaller fragment ions. wikipedia.org These fragments are then analyzed to piece together the structure of the original molecule. wikipedia.org

In the context of this compound research, CID is often coupled with electrospray ionization (ESI-MS/CID-MS). This combination has been effectively used to characterize glucocerebrosides that feature a 4,8-sphingadienine backbone. researchgate.net For example, in the analysis of fungal cerebrosides containing a related (4E,8E)-9-methyl-4,8-sphingadienine base, tandem CID-MS experiments on lithiated molecular ions were performed. oup.com The resulting product ion spectra allowed for confirmation that mass differences between molecular species were due to variations in the fatty acid moiety, as the m/z 2 difference was carried by the fragment containing the fatty acid. oup.com This demonstrates the power of CID-MS to precisely locate structural variations within a larger sphingolipid.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique that has been historically significant in the structural determination of sphingoid bases, including sphinga-4,8-dienine. nih.govacs.org The method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov

For the analysis of sphinga-4,8-dienine, the compound often requires chemical derivatization to increase its volatility for gas-phase analysis. spandidos-publications.com A common procedure involves N-acetylation of the amide group, followed by conversion to a trimethylsilyl (B98337) (TMS) ether. spandidos-publications.com In one study, 4,8-sphingadienine was converted to its N-acetyl-di-O-trimethylsilyl derivative and analyzed on an Agilent 6890N Network GC system connected to an Agilent 5973 inert Mass Selective Detector. spandidos-publications.com The structure of sphinga-4,8-dienine from oyster glycolipids was successfully determined using this approach. nih.govnih.gov Early studies on the related sphinga-4,14-dienine from plasma sphingomyelin (B164518) also relied on GC-MS, using packed columns to study the retention behavior of the derivatized base. acs.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered a cornerstone for modern sphingolipid analysis, offering high specificity and sensitivity for both qualitative and quantitative studies. nih.gov This technique is capable of resolving and identifying individual molecular species of this compound-containing lipids from complex biological extracts. mdpi.comnih.gov

A typical LC-MS/MS workflow for sphingolipids involves separation on a C18 reverse-phase column using a gradient elution. mdpi.combiorxiv.org For instance, a detailed method used a binary gradient with mobile phases consisting of ammonium (B1175870) formate (B1220265) and formic acid in mixtures of water, acetonitrile, and isopropanol (B130326). mdpi.combiorxiv.org This chromatographic separation is coupled to a high-resolution mass spectrometer, such as a Q-Exactive HF-X, which performs data-dependent MS/MS scans. nih.govbiorxiv.org

The identification of this compound-containing lipids relies on the detection of specific precursor and product ions. In positive ion mode, ceramides and sphingomyelins containing this base can be identified by a characteristic product ion at m/z 262.252, which is diagnostic for the sphingadiene backbone. nih.govbiorxiv.org This allows them to be distinguished from lipids containing the more common sphingosine (B13886) (d18:1) base, which produces a fragment at m/z 264. biorxiv.orgnih.gov LC-MS/MS has been successfully applied to quantify ceramides and cerebrosides in various plant sources, where 4,8-sphingadienine (d18:2) is often a dominant dihydroxy base in cerebrosides. researchgate.net

Table 1: Example LC-MS/MS Parameters for Sphingolipid Analysis This interactive table summarizes typical parameters used for the separation of sphingolipids, including those with a this compound backbone, based on published research. mdpi.combiorxiv.org

| Parameter | Specification |

| LC System | UPLC (Ultra-Performance Liquid Chromatography) |

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Formate, 0.1% Formic Acid in Acetonitrile:Water (60:40) |

| Mobile Phase B | 10 mM Ammonium Formate, 0.1% Formic Acid in Isopropanol:Acetonitrile (90:10) |

| Flow Rate | 0.28 mL/min |

| Ionization Mode | Positive/Negative ESI |

| MS Detection | Full Scan / Data-Dependent MS2 |

| Diagnostic Ion | m/z 262.252 for sphingadiene-containing lipids |

Shotgun Lipidomics Approaches

Shotgun lipidomics is a high-throughput strategy that involves the direct infusion of a total lipid extract into a mass spectrometer, bypassing chromatographic separation. scispace.com Identification and quantification are achieved through a series of precursor ion and neutral loss scans specific to different lipid classes. This approach has been utilized for the analysis of sphingolipids in various organisms. researchgate.net The strategy is particularly useful for rapid screening and profiling of major cerebroside molecular species from lipid extracts. scispace.com While providing less isomeric detail than LC-based methods, its speed makes it a powerful tool for initial lipidome characterization, which would include the detection of this compound-containing species.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an analytical technique that measures the differential absorption of left- and right-circularly polarized light. ntu.edu.sguconn.edu This phenomenon occurs in chiral molecules, which are molecules that are non-superimposable on their mirror images. ntu.edu.sg this compound is a chiral molecule due to its stereocenters.

While CD spectroscopy is most widely applied to determine the secondary structure of large biomolecules like proteins and DNA, it is also a valuable tool for studying the stereochemistry of smaller chiral molecules. ntu.edu.sgharvard.edu Research has shown that CD spectroscopy, in conjunction with NMR and mass spectrometry, can be used to fully characterize glucocerebrosides that are built upon a 4,8-sphingadienine backbone. researchgate.netspandidos-publications.com By analyzing the CD spectrum, researchers can gain insights into the conformation and stereochemical arrangement of these complex glycolipids, which is influenced by the inherent chirality of the this compound base. researchgate.net

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of this compound and its derivatives from complex biological mixtures. nih.gov It separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

Both normal-phase and reverse-phase HPLC have been employed in this compound research. In one method, normal-phase HPLC using an evaporative light-scattering detector (ELSD) was used to purify a major cerebroside containing a sphinga-4,8-dienine base from rice bran extract. koreascience.kr The separation was achieved using an eluent system of chloroform, methanol, and water. koreascience.kr

More commonly, reverse-phase HPLC (or UPLC) is used, especially as the front-end separation for LC-MS analysis. biorxiv.org As detailed in the LC-MS/MS section (6.1.2.5), a C18 column with a gradient elution of water, acetonitrile, and isopropanol containing modifiers like ammonium formate is highly effective for separating various sphingolipid species, including those containing this compound, based on their hydrophobicity. mdpi.combiorxiv.org

Silicic Acid Column Chromatography for Fractionation

Silicic acid column chromatography is a fundamental and widely employed adsorption chromatography technique for the fractionation and purification of lipids, including sphingoid bases like this compound and its parent glucosyleramides (GluCer), from complex biological extracts. core.ac.uk The principle of this method relies on the polarity of the analytes. The stationary phase, typically silica (B1680970) gel, is highly polar. Nonpolar lipids are eluted first using nonpolar solvents, while more polar lipids, such as sphingolipids, are retained more strongly and require solvents of higher polarity for elution. cerealsgrains.org

In the context of this compound research, this technique is crucial for isolating it from other lipid classes. For instance, in the isolation of the characteristic glucosylceramides (GluCer) from the rhizomes of Arisaema amurense, which contain a sphinga-4,8-dienine backbone, researchers have utilized silica column chromatography with a stepwise gradient of chloroform-methanol-water (CHCl₃:MeOH:H₂O). spandidos-publications.com The process involves extracting the raw material with solvents like dichloromethane (B109758) and methanol, followed by chromatographic separation over a silica column. Specific solvent ratios are used to elute different fractions, effectively separating the GluCer from other compounds. spandidos-publications.com

Similarly, studies on Azuki bean seeds, which contain sphinga-4-trans,8-cis-dienine, have employed silicic acid column chromatography to separate total lipids into nonpolar and polar fractions before further purification steps. tandfonline.com The effectiveness of the separation is monitored by techniques like thin-layer chromatography (TLC) to identify the fractions containing the desired sphingolipids. core.ac.uk

Table 1: Examples of Solvent Systems for Silicic Acid Column Chromatography in Sphingolipid Fractionation

| Source Material | Target Lipid | Elution System (Stepwise Gradient) | Reference |

| Arisaema amurense (rhizomes) | Glucosylceramides | Chloroform:Methanol:Water (e.g., 98:2:1 to 60:38:8.5) | spandidos-publications.com |

| Azuki Bean Seeds | Polar Lipids | Not specified in detail, but used for initial fractionation | tandfonline.com |

| General Wheat Lipids | Four Fractions of Increasing Polarity | Ethyl ether in petroleum ether, followed by absolute methanol | cerealsgrains.org |

Derivatization Strategies for Enhanced Analysis (e.g., N-acetyl-di-O-trimethylsilyl, 1-fluoro-2,4-dinitrobenzene)

To improve the analytical detection and characterization of this compound, particularly for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), chemical derivatization is often necessary. This process involves modifying the functional groups (hydroxyl and amino groups) of the sphingoid base to increase its volatility, thermal stability, and detectability. restek.com

N-acetyl-di-O-trimethylsilyl Derivatization

For GC-mass spectrometry (GC-MS) analysis, a common strategy is to convert the this compound into its N-acetyl-di-O-trimethylsilyl derivative. spandidos-publications.com This two-step process first involves N-acetylation of the amino group, followed by silylation of the hydroxyl groups using a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.com Silylation replaces the active hydrogens on the hydroxyl groups with a trimethylsilyl (TMS) group, which reduces the molecule's polarity and increases its volatility, making it suitable for GC analysis. restek.com

The electron impact mass spectrometry (EIMS) of the N-acetyl-di-O-trimethylsilyl derivative of sphinga-4,8-dienine yields a characteristic fragmentation pattern that is crucial for its structural confirmation. spandidos-publications.com

Table 2: Characteristic Mass Spectrometry Ions for N-acetyl-di-O-trimethylsilyl derivative of Sphinga-4,8-dienine

| m/z (mass-to-charge ratio) | Significance |

| 73 | Fragment characteristic of the trimethylsilyl group |

| 174 | Fragment containing the silylated hydroxyl groups |

| 309 | Fragment resulting from cleavage of the carbon chain |

| 334 | Fragment related to the sphingoid backbone structure |

| 378 | Fragment indicating the derivatized base |

| 468 | Molecular ion-related fragment |

| Source: spandidos-publications.com |

1-fluoro-2,4-dinitrobenzene (FDNB) Derivatization

1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, is a derivatizing agent used primarily for labeling primary and secondary amino groups. sigmaaldrich.comwikipedia.org It reacts with the N-terminal amino group of this compound to form a dinitrophenyl (DNP) derivative. wikipedia.org This DNP-adduct is highly chromophoric, which significantly enhances its detection by UV-Vis detectors in HPLC systems. sigmaaldrich.com This method is particularly useful for quantifying amino-containing compounds in complex biological samples. wikipedia.org The reaction of FDNB with the amine group in this compound produces a stable dinitrophenyl-sphingoid base that can be easily separated and identified using reverse-phase HPLC. wikipedia.orgnih.gov

Quantitative Methods and Internal Standards in Lipidomics

Quantitative lipidomics aims to determine the absolute or relative amounts of lipid species within a biological sample. A critical component of accurate quantification, especially in mass spectrometry-based methods, is the use of appropriate internal standards. nih.gov An internal standard is a compound that is chemically similar to the analyte but can be distinguished from it, often by a difference in mass (e.g., stable isotope labeling). lipidmaps.org It is added to the sample at a known concentration before any extraction or processing steps. nih.gov

The use of an internal standard compensates for any loss of analyte during sample preparation and for variations in ionization efficiency during mass spectrometry analysis. lipidmaps.org For the quantification of sphingoid bases like this compound, the ideal internal standard is a stable isotope-labeled version of the molecule (e.g., containing deuterium (B1214612), ¹³C, or ¹⁵N). However, when a specific labeled standard is not available, a structurally similar compound that is not naturally present in the sample can be used. lipidmaps.org

In the broader field of sphingolipidomics, various internal standards are employed. For example, in the analysis of sphingolipids, a synthetic odd-chain or structurally modified sphingoid base can serve as an effective internal standard. scispace.comuni-bonn.de

Table 3: Examples of Internal Standards Used in Sphingolipid Quantification

| Internal Standard | Analyte Class | Analytical Technique | Rationale | Reference |

| Stable Isotope-Labeled Analogs (e.g., Deuterated) | Various Lipids | GC-MS, LC-MS | Similar chemical and structural properties to the analyte, allowing for high precision and accuracy. | lipidmaps.org |

| 9-methyl-sphinga-4E,8E-dienine | Sphingolipids | MS | A structurally similar, but distinguishable, synthetic sphingoid base. | scispace.com |

| C17 Sphingosine | Sphingoid Bases | LC-MS/MS | An odd-chain sphingoid base not typically found in mammalian systems. | nih.govuni-bonn.de |

Quantification is achieved by creating a standard curve where the ratio of the signal from the analyte to the signal from the internal standard is plotted against the concentration of the analyte. lipidmaps.org The concentration of this compound in an unknown sample can then be accurately determined by measuring its signal ratio relative to the known amount of the added internal standard. lipidmaps.org

Conclusion

Sphinga-4E,8Z-dienine is a testament to the remarkable diversity and functional importance of the sphingolipid class. From its structural role in the membranes of plants and marine invertebrates to its potential influence on cellular signaling and host-pathogen interactions, this di-unsaturated sphingoid base continues to be a subject of significant scientific inquiry. As research methodologies become more sophisticated, a deeper understanding of the precise roles of this compound and its complex lipid derivatives is sure to emerge, potentially unlocking new applications in agriculture and medicine.

Synthetic Methodologies and Chemical Modifications

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis leverages the high selectivity of enzymes for key transformations within a multi-step chemical sequence. This approach is particularly advantageous for creating complex chiral molecules like sphingoid bases. A common strategy involves using enzymes to hydrolyze complex natural sphingolipids, such as glucosylceramides, to isolate the desired sphingoid base backbone. For instance, a highly efficient chemoenzymatic method has been developed for the large-scale preparation of sphingoid bases from plant-derived glucosylceramides. kobe-u.ac.jp This method provides a practical route to obtaining natural sphingoid bases that can then be used in further studies or as starting materials for other derivatives.

Another powerful chemoenzymatic route starts from simple, achiral precursors. For example, the synthesis of sphingosine (B13886) isomers has been achieved starting from chlorobenzene. nih.gov This process utilizes a biocatalytic oxidation step, employing an enzyme like toluene (B28343) dioxygenase, to create a key chiral intermediate (a homochiral cyclohexadiene-cis-1,2-diol). nih.gov This enzymatically generated building block, possessing the correct stereochemistry, is then converted through a series of chemical reactions into the target sphingosine stereoisomers. nih.gov While this specific example targets sphingosines, the principle demonstrates how the fusion of enzymatic and traditional chemical steps can provide access to enantiomerically pure sphingoid bases. Enzymes are also critical in the biosynthesis and modification of related compounds; for example, glucosylceramide synthase (GlcCerS) is a key enzyme that attaches a glucose residue to a ceramide backbone, which often contains a sphingoid base like sphinga-4,8-dienine. nih.gov

Stereoselective Synthesis of 4E,8Z-Isomer

Achieving the specific (4E,8Z) configuration of the double bonds in sphinga-4,8-dienine requires sophisticated stereoselective synthesis techniques. The geometry of these double bonds is crucial for the molecule's biological activity and its recognition by enzymes.

One successful strategy for the selective synthesis of the (4E,8Z)-isomer involves a sequence of reactions that carefully construct the carbon backbone and install the double bonds with the correct geometry. researchgate.net A key step in this approach is the SN2′-type addition of a di(cyanomethyl)copper-lithium reagent. This is followed by a Wittig olefination, a reliable method for forming carbon-carbon double bonds, to selectively produce the desired (4E,8Z) isomer. researchgate.net

Other stereoselective methods used in the synthesis of related sphingoid base isomers can also be adapted. For instance, the hydrozirconation of alkynes followed by a zinc bromide-catalyzed addition to an aldehyde derived from L-serine (known as Garner's aldehyde) has been used to stereoselectively synthesize sphinga-4,8-dienine derivatives. researchgate.netresearchgate.net Furthermore, the stereochemistry of the final product can be dictated by the choice of reagents and reaction conditions. For example, stereoselective reduction of a ketone can be achieved with high diastereoselectivity using specific reducing agents like LiAl[Ot-Bu]₃H to yield a desired alcohol isomer. nih.gov For generating Z-olefins, hydrogenation using a Lindlar catalyst is a classic and effective method, while E-olefins can be formed using olefin cross-metathesis reactions with catalysts like the Grubbs 2nd generation catalyst. nih.gov

Synthesis of Deuterium-Labeled Sphinga-4E,8Z-dienine for Tracer Studies

Isotopically labeled compounds are invaluable tools for metabolic research, allowing scientists to track the fate of molecules within biological systems. The synthesis of deuterium-labeled this compound enables its use as a tracer in metabolic and lipidomic studies. nih.gov The use of compounds labeled with stable isotopes like deuterium (B1214612) is an efficient way to trace metabolic pathways and perform quantitative analysis by mass spectrometry, as the labeled compound can be distinguished from its endogenous, unlabeled counterparts. nih.gov

A specific tracer, (2S,3R,4E,8Z)-2-aminooctadeca-4,8-diene-17,17,18,18,18-d₅-1,3-diol (penta-deuterium-labeled 4E,8Z-sphingadienine), has been designed and synthesized for exogenous metabolic studies. nih.gov The deuterium atoms are placed at the terminus of the aliphatic chain, away from the sites of metabolic activity, to minimize any isotope effects that could alter its biological processing. The synthesis of this labeled compound involves a Wittig reaction to construct the carbon backbone and introduce one of the double bonds. nih.gov This deuterium-labeled sphingadienine (B150533) has been successfully used to confirm metabolism in HEK293 cells, where it showed distinct peaks in mass spectrometric analysis, demonstrating its utility as a metabolic probe. nih.gov

Synthesis of N-acylated Derivatives (e.g., erythro-sphinga-4,8-dienine-N-palmitate)

N-acylated derivatives of sphinga-4,8-dienine, also known as ceramides (B1148491), are a major class of sphingolipids. The synthesis of these molecules involves the formation of an amide bond between the amino group of the sphingoid base and a fatty acid.

A common synthetic route to N-acylated sphinga-4,8-dienine derivatives involves first synthesizing the sphingoid base with its amino group protected, often as an azide (B81097). researchgate.net This azido-sphingadienine intermediate is then coupled with an activated fatty acid, such as a fatty acyl chloride or an N-hydroxysuccinimide ester. For example, to synthesize a specific cerebroside, an azidosphingadienine intermediate was acylated with a derivative of 2-hydroxypalmitic acid. researchgate.net The final step involves the reduction of the azide group to an amine, which simultaneously forms the required amide linkage, followed by the removal of any other protecting groups to yield the target N-acylated product. researchgate.net These synthetic approaches allow for the creation of a wide variety of ceramide derivatives with different fatty acid chains, enabling detailed studies of their structure-activity relationships.

Comparative Studies with Other Sphingoid Bases and Isomers

Comparison with Sphingosine (B13886), Sphinganine (B43673), and Phytosphingosine

Sphingoid bases are a class of long-chain amino alcohols that form the backbone of sphingolipids, crucial components of cell membranes involved in signaling pathways. researchgate.netmdpi.com While sharing a common structural motif, variations in their hydrocarbon chains, such as the number and position of double bonds and hydroxyl groups, lead to a wide diversity of these molecules. researchgate.net

Sphingosine (d18:1) , the most common sphingoid base in mammalian tissues, features a single trans double bond at the C4-5 position. msu.rumdpi.comcaymanchem.com In contrast, sphinganine (d18:0) is its fully saturated counterpart, lacking any double bonds in its hydrocarbon chain. mdpi.comcaymanchem.comPhytosphingosine (t18:0) , predominantly found in plants, fungi, and some mammalian tissues like the skin and intestines, is characterized by an additional hydroxyl group at the C4 position and a saturated backbone. caymanchem.comlibretexts.orgnih.gov

Sphinga-4E,8Z-dienine distinguishes itself from these more common sphingoid bases by the presence of two double bonds. One is a trans (E) double bond at the C4-5 position, similar to sphingosine, and the other is a cis (Z) double bond at the C8-9 position. lipidbank.jp This additional double bond and its specific stereochemistry significantly alter the molecule's shape and potential interactions within biological membranes.

| Compound | Backbone Structure | Key Features | Predominant Source |

| Sphingosine | 18-carbon chain, 1 double bond (4E) | Single trans double bond at C4-5 | Mammalian tissues msu.rumdpi.com |

| Sphinganine | 18-carbon chain, 0 double bonds | Fully saturated backbone | Mammalian tissues mdpi.com |

| Phytosphingosine | 18-carbon chain, 0 double bonds, extra OH group | Hydroxyl group at C4, saturated | Plants, fungi, some animal tissues libretexts.orgnih.gov |

| This compound | 18-carbon chain, 2 double bonds (4E, 8Z) | One trans double bond at C4-5 and one cis double bond at C8-9 | Plants lipidbank.jp |

Differentiation from Sphinga-4E,8E-dienine and Sphinga-4E,14Z-dienine

The isomers of sphinga-4,8-dienine and other sphingadienes further highlight the importance of double bond position and stereochemistry.

Sphinga-4E,8E-dienine is a stereoisomer of this compound. Both possess double bonds at the C4-5 and C8-9 positions. However, in sphinga-4E,8E-dienine, both double bonds are in the trans (E) configuration. ebi.ac.ukuni.lu This seemingly minor difference in the geometry of the C8-9 double bond can lead to significant changes in the molecule's three-dimensional structure and, consequently, its biological function. For instance, the trans configuration generally results in a more linear and rigid structure compared to the kink introduced by a cis double bond.

Sphinga-4E,14Z-dienine is another di-unsaturated sphingoid base, but with a different positioning of the second double bond. ebi.ac.uk It shares the characteristic trans double bond at C4-5 with sphingosine and other related compounds. However, its second double bond is a cis (Z) bond located at the C14-15 position of the hydrocarbon tail. mdpi.comebi.ac.uknih.gov The location of this second double bond, far from the polar head group, influences how the lipid packs within the cell membrane and its interactions with other lipids and proteins. researchgate.net

| Compound | C4-5 Double Bond | C8-9 Double Bond | C14-15 Double Bond |

| This compound | trans (E) | cis (Z) | - |

| Sphinga-4E,8E-dienine | trans (E) | trans (E) | - |

| Sphinga-4E,14Z-dienine | trans (E) | - | cis (Z) |

Impact of Double Bond Stereochemistry on Biological Activity and Metabolism

The stereochemistry of double bonds in sphingoid bases is not merely a structural detail; it has profound implications for their biological activity and metabolism. The presence and configuration of double bonds affect membrane fluidity, lipid packing, and the formation of lipid domains, which are crucial for cellular signaling. researchgate.netnih.govresearchgate.net

In the case of this compound, the combination of a trans double bond at C4-5 and a cis double bond at C8-9 creates a unique molecular shape. The cis double bond introduces a bend in the hydrocarbon chain, which can disrupt the ordered packing of lipids in a membrane, thereby increasing membrane fluidity. This is in contrast to the more linear structure of sphinga-4E,8E-dienine, which would be expected to pack more tightly, similar to saturated lipids. ebi.ac.uk

The metabolism of sphingoid bases is also highly specific. Enzymes involved in sphingolipid metabolism can differentiate between various stereoisomers. rug.nl For example, the enzymes responsible for the synthesis of complex sphingolipids, such as glucosylceramide and sphingomyelin (B164518), show a high degree of selectivity for the natural D-erythro stereochemistry of the sphingoid base. rug.nl Similarly, the desaturases that introduce double bonds into the sphingoid backbone and the kinases that phosphorylate them can exhibit substrate specificity based on the presence and configuration of existing double bonds. mdpi.comnih.govnih.gov

Research has shown that glucosylceramides containing (4E,8Z)-sphinga-4,8-dienine possess biological activity, and this activity is dependent on the presence of the Δ8-double bond. lipidbank.jp Furthermore, studies on synthetic sphingoid base analogues have demonstrated that the biological activity of E- and Z-isomeric forms can be different. nih.gov

Future Directions and Emerging Research Areas

Elucidation of Regulatory Mechanisms Governing Sphinga-4E,8Z-dienine Homeostasis

A critical frontier in this compound research is understanding the tight control of its cellular concentration. Homeostasis—the balance between synthesis, degradation, and transport—is fundamental to a lipid's function, preventing either deficiency or toxic accumulation. Future work must focus on identifying and characterizing the full suite of enzymes and regulatory proteins that manage its levels.

The biosynthesis of the characteristic Δ8 double bond is a key regulatory point. This step is catalyzed by sphingolipid Δ8-desaturases, which act on ceramide precursors. core.ac.uknih.gov In fungi, a Δ8-desaturase is required for the formation of (4E, 8E)-sphinga-4,8-dienine, and its disruption leads to the accumulation of the substrate, (E)-sphing-4-enine. nih.govuniprot.org In plants, two distinct types of sphingoid Δ8-desaturases have been identified that can introduce this double bond. libretexts.org The precise regulation of these desaturase enzymes, including transcriptional control and post-translational modifications, remains a significant area for investigation.

On the catabolic side, the pathways responsible for the degradation of this compound are beginning to be understood. Like other sphingoid bases, its breakdown is likely initiated by phosphorylation. Studies in Arabidopsis thaliana show that sphinga-4,8-dienine is a preferred substrate for long-chain base kinases. nih.gov This phosphorylation creates a sphingoid base-1-phosphate, which is then irreversibly cleaved by long-chain base phosphate (B84403) lyase. nih.gov Research on the related sphinga-4,14-diene has shown that sphingosine (B13886) kinases (SphK1 and SphK2) are pivotal in this phosphorylation step, which is essential for the complete catabolism of sphingolipids. biorxiv.org Elucidating the specific kinetics and substrate preferences of these kinases and lyases for the 4E,8Z isomer is a key future task. Furthermore, broader homeostatic mechanisms, such as the regulatory axis connecting sphingolipid synthesis to cellular cholesterol levels, may also influence this compound concentrations and warrant further exploration. nih.govnih.gov

Table 1: Key Enzymes in this compound Homeostasis

| Enzyme Class | Specific Enzyme Example | Role in Homeostasis | Organism/System Studied | References |

|---|---|---|---|---|

| Sphingolipid Desaturase | Sphingolipid Δ8-desaturase (SLD) | Synthesis: Introduces the C8-C9 double bond. | Candida albicans, Plants | nih.govlibretexts.orgresearchgate.net |

| Long-Chain Base Kinase | Sphingosine Kinase (SphK1/SphK2) | Catabolism: Phosphorylates the sphingoid base, the first step in degradation. | Mammals, Arabidopsis thaliana | nih.govbiorxiv.org |

| Long-Chain Base Phosphate Lyase | LCB-1-Phosphate Lyase | Catabolism: Irreversibly degrades the phosphorylated sphingoid base. | Arabidopsis thaliana | nih.gov |

Advanced 'Omics' Profiling for Comprehensive Understanding

To appreciate the full biological context of this compound, researchers are increasingly turning to advanced 'omics' technologies. These high-throughput methods provide a global snapshot of the molecular landscape, offering an unbiased view of the pathways and processes influenced by this specific lipid.

Lipidomics , the large-scale analysis of lipids, is the most direct 'omics' approach. Modern techniques, especially high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been instrumental in identifying and quantifying sphingadienes. researchgate.net For instance, lipidomic studies have revealed a significant accumulation of lipids containing a di-unsaturated sphingadiene base in the hippocampus of mice genetically deficient in sphingosine kinase 2, highlighting a key role for this enzyme in sphingadiene metabolism. researchgate.net Sphingolipidomics has also been established as a valuable tool for characterizing the unique lipid profiles of fungal pathogens, where specific sphingoid backbones like 9-methyl-4,8-sphingadiene can be identified by their characteristic mass fragments. core.ac.uk

Proteomics , the study of the entire protein complement, can reveal how cellular machinery responds to changes in this compound levels. nih.gov By comparing the proteomes of cells with normal and altered levels of this lipid, researchers can identify compensatory changes in metabolic enzymes, signaling proteins, or structural components. For example, a proteomics approach could quantify the expression levels of the Δ8-desaturases or sphingosine kinases under various conditions, linking the lipid's presence to the machinery that governs it. nih.gov

Metabolomics , which profiles all small-molecule metabolites, can place this compound within the broader metabolic network. Databases like the Human Metabolome Database (HMDB) now contain entries for complex lipids that include a sphinga-4E,14Z-dienine backbone, demonstrating the capability of metabolomics platforms to track these molecules. Future metabolomic studies could uncover previously unknown metabolic pathways that are impacted by fluctuations in this compound.

Table 2: 'Omics' Approaches for Studying this compound

| 'Omics' Field | Methodology | Application to this compound Research | References |

|---|---|---|---|

| Lipidomics | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Direct identification, quantification, and structural characterization of this compound and related complex lipids in biological samples. | core.ac.ukresearchgate.netmdpi.com |

| Proteomics | 2D Gel Electrophoresis, Mass Spectrometry | Identifying changes in the expression of proteins involved in sphingolipid metabolism, signaling, and transport in response to this compound. | nih.gov |

| Metabolomics | Gas/Liquid Chromatography-Mass Spectrometry, NMR | Profiling global changes in small-molecule metabolites to understand the broader metabolic impact of this compound. |

Development of Novel Research Tools and Probes

A significant barrier to understanding the precise cellular functions of this compound is the lack of specific tools to visualize and manipulate it in living systems. The development of novel chemical probes represents a major area of future research that could revolutionize the study of this lipid.

The foundation for creating such tools lies in the ability to chemically synthesize the core molecule. Practical, gram-scale syntheses for sphinga-4,8-dienines have been developed, providing the necessary starting material for derivatization. researchgate.net These synthetic routes are crucial for building custom-designed molecular probes.

A key goal is the creation of fluorescent probes . An ideal probe would consist of three components: the this compound structure itself to act as the recognition motif, a fluorophore (a molecule that emits light), and a linker connecting the two. nih.gov The design of such probes can leverage established principles like intramolecular charge transfer (ICT) or aggregation-induced emission (AIE), where the fluorescence properties change dramatically upon the probe's interaction with its local environment or binding partners. nih.govmdpi.com While probes specifically targeting Aβ oligomers or other cellular components have been developed, the application of these design strategies to this compound is a nascent field. frontiersin.org The development of bifunctional probes, which can be rigidly attached to proteins, also offers a powerful way to study how this lipid might interact with specific protein domains. nih.gov

Table 3: Conceptual Design of a Fluorescent Probe for this compound

| Probe Component | Function | Example/Principle | References |

|---|---|---|---|

| Recognition Group | Provides specificity by targeting the probe to a specific cellular location or binding partner. | The this compound molecule itself. | researchgate.netnih.gov |

| Fluorophore | Emits a detectable light signal. | Coumarin, Rhodamine, or Near-Infrared (NIR) dyes for deep tissue imaging. | mdpi.com |

| Linker | Connects the recognition group and fluorophore without interfering with their functions. | A stable chemical bond (e.g., amide, ether). | nih.gov |

Systems Biology Approaches to this compound Functionality

To truly comprehend the role of this compound, it must be studied not in isolation but as a component of a complex, interconnected system. Systems biology aims to integrate diverse data from genomics, proteomics, lipidomics, and metabolomics to build comprehensive models of biological processes. mpi-cbg.de

An emerging systems-level concept is the existence of a cholesterol-sphingolipid regulatory axis that is crucial for maintaining plasma membrane homeostasis. nih.govnih.gov Studies have shown that cellular cholesterol levels inversely regulate the synthesis of certain sphingolipids. nih.gov Understanding where this compound fits into this regulatory network is a key future direction. Its di-unsaturated nature may impart unique biophysical properties to membranes, potentially influencing cholesterol interactions and the formation of specialized membrane domains.

Table 4: Components of a Systems Biology Model for this compound

| System Component | Interaction with this compound | Research Goal | References |

|---|---|---|---|

| Membrane Homeostasis | Interacts with cholesterol and other lipids to regulate membrane properties. | Model how its unique structure affects membrane fluidity, thickness, and domain formation. | nih.govnih.gov |

| Signaling Networks | Its phosphorylated form may act as a signaling molecule. | Identify specific receptors (e.g., GPCRs) and downstream pathways activated by sphinga-4,8-dienine-1-phosphate. | nih.govmdpi-res.com |

| Metabolic Pathways | Integrated into the broader sphingolipid synthesis and catabolism network. | Map the flux of this compound through the network and its impact on other lipid classes. | core.ac.ukmdpi.com |